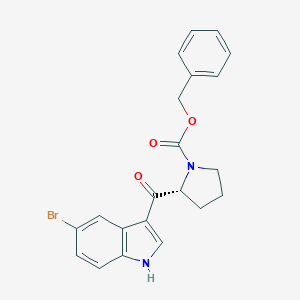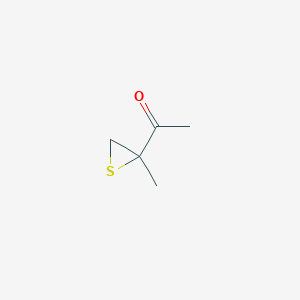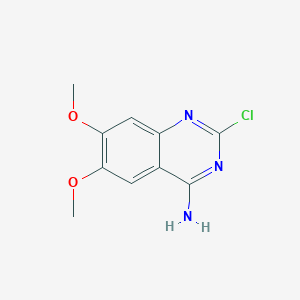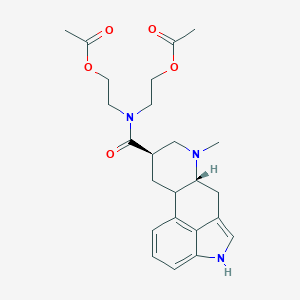
N,N-Diacetoxyethyl 9,10-dihydrolysergic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diacetoxyethyl 9,10-dihydrolysergic acid amide, commonly known as ALD-52, is a synthetic psychedelic drug that belongs to the lysergamide family. It is a derivative of LSD, which is a well-known psychedelic drug that has been used for recreational purposes. ALD-52 is known for its ability to induce altered states of consciousness, which has made it a subject of scientific research.
作用機序
ALD-52 acts on the serotonin 2A receptor, which is a G protein-coupled receptor that is primarily located in the prefrontal cortex. Activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, cognition, and perception. ALD-52 also affects the default mode network, which is a network of brain regions that is active when the mind is at rest. This network is thought to be involved in self-referential thinking, introspection, and the sense of self.
生化学的および生理学的効果
ALD-52 induces a range of subjective effects, including altered perception, changes in thought patterns, and changes in mood. It has been reported to induce mystical experiences, which are characterized by a sense of unity, transcendence, and ineffability. ALD-52 has also been shown to increase creativity, openness, and empathy. Physiologically, ALD-52 increases heart rate, blood pressure, and body temperature. It also increases the release of cortisol, which is a stress hormone.
実験室実験の利点と制限
One advantage of using ALD-52 in lab experiments is that it is easier to synthesize than LSD, which is a controlled substance. ALD-52 is also less potent than LSD, which makes it easier to control the dose. However, ALD-52 is still a potent drug that can induce powerful subjective effects, which can be difficult to control in a lab setting. Additionally, the effects of ALD-52 are highly variable between individuals, which can make it difficult to draw general conclusions from research studies.
将来の方向性
There are several future directions for research on ALD-52. One area of interest is the use of ALD-52 in psychotherapy. Preliminary studies have shown that psychedelics such as LSD and psilocybin can be effective in treating depression, anxiety, and addiction. ALD-52 may have similar therapeutic potential. Another area of interest is the study of the long-term effects of ALD-52 on the brain and behavior. It is currently unclear whether the effects of ALD-52 are permanent or whether they fade over time. Finally, more research is needed to understand the mechanisms underlying the subjective effects of ALD-52. By understanding how ALD-52 affects the brain, we may be able to develop new treatments for mental illness and other conditions.
合成法
ALD-52 is synthesized by the acetylation of LSD with acetic anhydride and pyridine. The resulting product is then purified through chromatography. The chemical structure of ALD-52 is very similar to LSD, with the only difference being the presence of an acetyl group on the nitrogen atom of the diethylamide moiety.
科学的研究の応用
ALD-52 has been used in scientific research to study its effects on the brain and behavior. It has been used as a tool to investigate the serotonin system, which is involved in mood regulation, cognition, and perception. ALD-52 has also been used to study the effects of psychedelics on creativity, spirituality, and personal growth.
特性
CAS番号 |
109002-91-7 |
|---|---|
製品名 |
N,N-Diacetoxyethyl 9,10-dihydrolysergic acid amide |
分子式 |
C24H31N3O5 |
分子量 |
441.5 g/mol |
IUPAC名 |
2-[2-acetyloxyethyl-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]ethyl acetate |
InChI |
InChI=1S/C24H31N3O5/c1-15(28)31-9-7-27(8-10-32-16(2)29)24(30)18-11-20-19-5-4-6-21-23(19)17(13-25-21)12-22(20)26(3)14-18/h4-6,13,18,20,22,25H,7-12,14H2,1-3H3/t18-,20?,22-/m1/s1 |
InChIキー |
LXWNLFQDQZPCPP-HCNFZCTASA-N |
異性体SMILES |
CC(=O)OCCN(CCOC(=O)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
正規SMILES |
CC(=O)OCCN(CCOC(=O)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
同義語 |
AWD 52-39 AWD-52-39 N,N-diacetoxyethyl 9,10-dihydrolysergic acid amide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



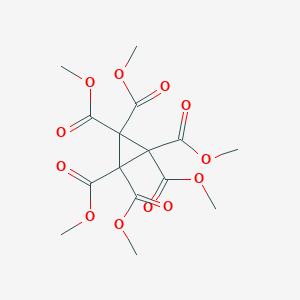
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)

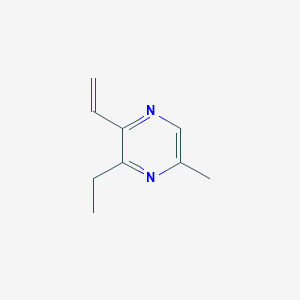
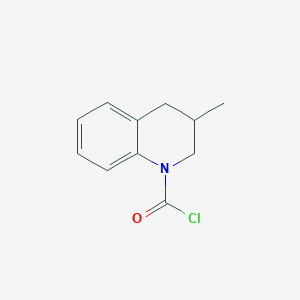

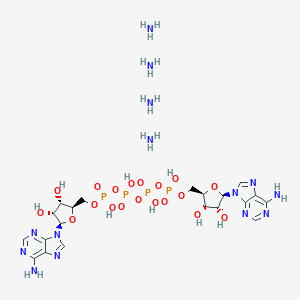
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)

